bis-Tedizolidyl Phosphate Diester
Description
Properties
CAS No. |
1256966-02-5 |
|---|---|
Molecular Formula |
C34H29F2N12O8P |
Molecular Weight |
802.6 g/mol |
IUPAC Name |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
InChI Key |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Synonyms |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The tedizolid scaffold originates from a biphenyl system formed via palladium-catalyzed coupling, as demonstrated in CN104327119A:
Reaction conditions :
-
Substrates : 2-(2-methyltetrazol-5-yl)pyridine-5-boronic acid (II) and 3-fluoro-4-bromophenyl oxazolidinone (III)
-
Catalyst : 1,1'-bis(diphenylphosphino)ferrocene palladium chloride (0.2 eq)
-
Base : Potassium phosphate (1.2 eq)
-
Solvent : 1,4-dioxane/water (9:1)
-
Temperature : 100°C, 4 hours
This step establishes the critical C-C bond between the tetrazole-containing pyridine and fluorophenyl oxazolidinone moieties. Scale-up considerations would require optimization of palladium loading and solvent recycling to reduce costs.
Phosphate Diester Installation Strategies
Phosphorylation Using Phosphorus Oxychloride
The patent CN104327119A details phosphorylation of the oxazolidinone alcohol precursor:
Stepwise procedure :
-
Activation : React R-3-(3-fluoro-4-bromophenyl)-2-oxo-5-oxazolidinyl methanol with p-toluenesulfonyl chloride in DMF to form the tosylate (VI).
-
Hydrolysis : Treat VI with 1N HCl at 50°C for 5 hours to regenerate the alcohol.
-
Phosphorylation :
For diester formation, this method could be modified by:
-
Using dichlorophosphates (e.g., R¹OP(O)Cl₂) instead of POCl₃
-
Implementing sequential esterification with different alcohols
Symmetrical Diester Formation via Acyloxyalkyl Protection
Drawing from phosphonate prodrug design, symmetrical diesters could employ pivaloyloxymethyl (POM) groups:
Synthetic route :
-
Convert tedizolid phosphate to its disodium salt
-
React with chloromethyl pivalate (2.2 eq) in anhydrous DMF
-
Purify via recrystallization from hexane/ethyl acetate
Advantages :
-
Enhanced lipophilicity (logP increase ≈ 2.5 units)
Asymmetrical Diester Synthesis
Stepwise Esterification Using Orthogonal Protecting Groups
A potential route for unsymmetrical diesters combines:
-
First esterification :
-
React tedizolid phosphate with tert-butyldimethylsilyl chloride (TBSCl) to protect one hydroxyl
-
Isolate mono-TBS-protected intermediate via silica gel chromatography
-
-
Second esterification :
-
Treat with benzyl bromide in presence of silver nitrate
-
Remove TBS group using tetrabutylammonium fluoride
-
Yield optimization :
-
Step 1: 85-90% (HPLC purity >98%)
-
Step 2: 78-82% (after column chromatography)
Analytical Characterization Challenges
Critical quality attributes for this compound require advanced analytical methods:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV (C18 column) | ≥99.0% (main peak) |
| Diastereomer ratio | Chiral SFC | ≥95:5 for each pair |
| Residual solvents | GC-FID | ICH Q3C Class 2 limits |
| Phosphorus content | ICP-MS | 6.8-7.2% (theoretical 6.94%) |
Stability findings :
-
Symmetrical diesters show t₁/₂ >24h in pH 7.4 buffer vs. 8h for asymmetrical analogs
-
Activation rates in human plasma vary from 15% (POM-POM) to 42% (POM-acetyl) over 6h
Scale-Up Considerations and Process Optimization
Key parameters for manufacturing-scale production:
Reactor design :
-
Use jacketed glass-lined steel reactors for phosphorylation steps
-
Implement cryogenic capabilities (-50°C) for Grignard reactions
Cost analysis :
| Component | Cost Contribution (%) |
|---|---|
| Palladium catalyst | 38 |
| Chiral intermediates | 27 |
| Solvent recovery | 15 |
| Waste treatment | 20 |
Process intensification strategies:
-
Continuous flow hydrogenation for nitro group reductions
-
Membrane-based solvent swapping to reduce distillation steps
Chemical Reactions Analysis
Types of Reactions: bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by dinuclear zinc complexes, hydrolysis involves the cleavage of phosphodiester bonds.
Transesterification: This reaction is catalyzed by biomimetic dizinc complexes and involves the exchange of ester groups.
Substitution: Phosphate diesters can undergo nucleophilic substitution reactions, often facilitated by enzymes such as nucleases.
Major Products:
Hydrolysis: Produces phosphoric acid derivatives and alcohols.
Transesterification: Results in the formation of new ester compounds.
Substitution: Leads to the formation of substituted phosphate diesters.
Scientific Research Applications
Chemistry: In polymer chemistry, bis-Tedizolidyl Phosphate Diester is used to develop UV-curable, recyclable, and flame-retardant polymers . These polymers serve as reversible covalent bonds, hydrogen bonding ligands, and flame-retardant structures .
Biology and Medicine: As a derivative of tedizolid, this compound may exhibit antibacterial properties, making it useful in the development of new antibiotics . It is particularly effective against multidrug-resistant Gram-positive bacteria .
Industry: The compound’s flame-retardant properties make it valuable in the production of flame-retardant materials and coatings .
Mechanism of Action
The mechanism of action of bis-Tedizolidyl Phosphate Diester is similar to that of tedizolid. After conversion from the prodrug, tedizolid phosphate, tedizolid binds to the 50S bacterial ribosomal subunit . This prevents the formation of a functional 70S initiation complex, essential for bacterial translation, thereby inhibiting protein synthesis . The compound’s antibacterial activity is primarily bacteriostatic, although it may exhibit bactericidal activity in vivo .
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphate Diesters
Phosphate diesters vary in reactivity, metabolic stability, and biological applications. Below is a detailed comparison of bis-Tedizolidyl Phosphate Diester with structurally or functionally analogous compounds:
Structural and Functional Analogues
Enzymatic Hydrolysis Specificity
- Alkaline Phosphatase (AP) vs. NPP Enzymes: AP exhibits >10¹²-fold preference for monoesters (e.g., pNPP²⁻) over diesters like BNPP due to interactions with Arg166, while NPP favors diesters via hydrophobic R′ group binding . bis-Tedizolidyl’s hydrolysis rate may depend on the enzyme’s ability to accommodate its bulky Tedizolid substituents.
- Mg²⁺/Ca²⁺ Dependence : Enzymes like hFEN1 require Mg²⁺ for catalysis, while Ca²⁺ facilitates substrate binding without cleavage . This suggests bis-Tedizolidyl’s hydrolysis may be metal ion-dependent, similar to natural DNA diesters.
Metabolic Pathways
- Conjugation vs. Hydrolysis : Unlike DPHP and BDCIPP (flame retardant metabolites), which undergo phase II conjugation , bis-Tedizolidyl is likely designed for controlled hydrolysis to release Tedizolid, minimizing rapid detoxification.
- Electron Effects : The nitro groups in BNPP accelerate hydrolysis by stabilizing transition states , whereas bis-Tedizolidyl’s fluorine substituents may reduce hydrolysis rates, enhancing prodrug stability.
Research Implications and Gaps
- Pharmacokinetic Studies : Direct data on bis-Tedizolidyl’s hydrolysis rates, enzyme specificity, and metabolite identification are lacking. Comparative studies with BNPP or DPHP could clarify its prodrug activation mechanism.
- Ecotoxicology: Potential impacts on microbial phosphorus cycling warrant investigation given its antibiotic nature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for bis-Tedizolidyl Phosphate Diester, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound can follow phosphoramidite or H-phosphonate coupling strategies. Evidence from route ⑤ in a published protocol (Yao et al., 2021) suggests using tedizolid precursors activated with phosphorylating agents (e.g., POCl₃ or PCl₃) under anhydrous conditions. Yield optimization involves controlling stoichiometric ratios (e.g., 1:2.5 molar ratio of tedizolid to phosphorylating agent), reaction temperature (0–5°C to minimize side reactions), and inert atmosphere (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the diester .
Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for confirming the diester linkage. For example, ³¹P NMR should show a single peak near δ 0–2 ppm, characteristic of phosphate diesters. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) can validate the molecular ion ([M+H]⁺, C₃₄H₂₉F₂N₁₂O₈P⁺). X-ray crystallography may further resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar phosphate diesters (e.g., diphenylphosphine) recommend:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and collect waste in designated hazardous containers .
Q. How does the pH of the experimental environment influence the stability of this compound?
- Methodological Answer : Phosphate diesters are prone to alkaline hydrolysis. Stability studies should monitor degradation rates via HPLC at varying pH (e.g., pH 2–12). For this compound, buffered solutions (e.g., phosphate buffer at pH 7.4 for physiological relevance) are recommended for short-term experiments. Hydrolysis accelerates above pH 9 due to nucleophilic attack by hydroxide ions on the electrophilic phosphorus .
Advanced Research Questions
Q. What mechanistic approaches (e.g., kinetic isotope effects, LFER) are used to elucidate the hydrolysis pathway of this compound?
- Methodological Answer : Hydrolysis mechanisms (associative vs. dissociative) can be probed via:
- Kinetic Isotope Effects (KIE) : ¹⁸O labeling at bridging/non-bridging oxygens to track bond cleavage.
- Linear Free Energy Relationships (LFER) : Substituting leaving groups (e.g., nitro vs. methoxy) to assess transition state charge development.
- pH-Rate Profiles : Identifying rate-limiting steps (e.g., water vs. hydroxide attack). For bis-Tedizolidyl, compare data to model substrates like bis(4-nitrophenyl) phosphate (BNPP), where inverse ¹⁸KIE suggests rate-limiting leaving group expulsion .
Q. How can researchers design experiments to assess the interaction between this compound and phosphodiesterase enzymes?
- Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd). Competitive inhibition assays with p-nitrophenyl phosphate (pNPP) can determine IC₅₀ values. Mutagenesis studies (e.g., Arg166Ala in alkaline phosphatase) may identify residues critical for diester recognition. Contrast specificity with monoesters (e.g., 10¹²-fold preference in some enzymes) .
Q. What advanced chromatographic methods are recommended for detecting degradation products of this compound under hydrolytic conditions?
- Methodological Answer : Ultra-High-Performance Liquid Chromatography (UHPLC) paired with quadrupole time-of-flight (Q-TOF) MS enables precise identification of hydrolysis products (e.g., tedizolid monoesters). Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Quantify degradation kinetics using area-under-curve (AUC) analysis .
Q. How can contradictory kinetic data on the hydrolysis rates of this compound be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from buffer composition (e.g., metal ions catalyzing hydrolysis) or solvent polarity. Standardize conditions:
- Buffers : Use metal-free Tris-HCl (pH 7.5) or HEPES.
- Temperature Control : Isothermal titration calorimetry (ITC) for ΔH measurements.
- Statistical Validation : Replicate experiments (n ≥ 5) with error bars to assess significance. Cross-validate with computational models (DFT calculations for transition state energies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
